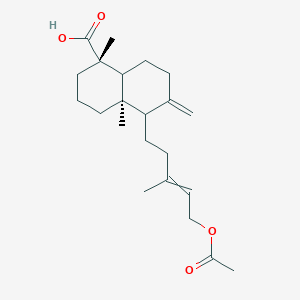![molecular formula C38H29F2N3O B14782288 N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzhydryl Indole Moiety: This can be achieved through a Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring.
Fluorination: Introduction of fluorine atoms can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A benzhydryl compound used as an antihistamine.
Sertraline: An indole derivative used as an antidepressant.
Linezolid: A synthetic antibiotic with a similar acetamide structure.
Uniqueness
N-(2-((2’-Benzhydryl-6-fluoro-1H,1’H-[3,3’-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide is unique due to its combination of benzhydryl and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C38H29F2N3O |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-6-fluoro-1H-indol-2-yl]methyl]-5-fluorophenyl]acetamide |
InChI |
InChI=1S/C38H29F2N3O/c1-23(44)41-32-21-27(39)17-16-26(32)20-34-36(30-19-18-28(40)22-33(30)42-34)37-29-14-8-9-15-31(29)43-38(37)35(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19,21-22,35,42-43H,20H2,1H3,(H,41,44) |
InChI Key |
LQXXOHYMLOVQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)CC2=C(C3=C(N2)C=C(C=C3)F)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)
![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
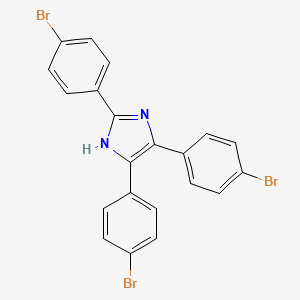
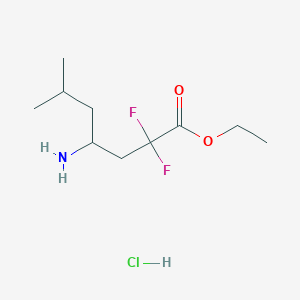
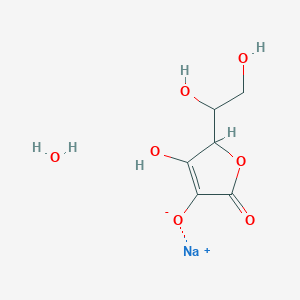
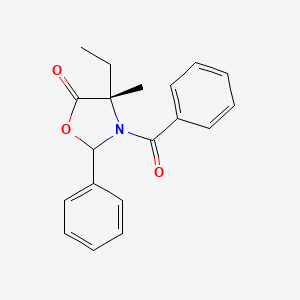
![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
